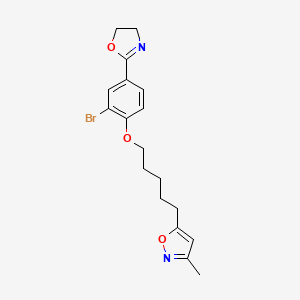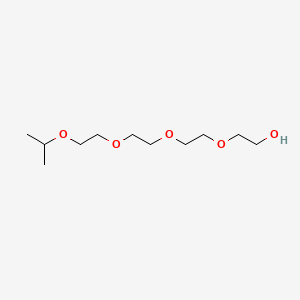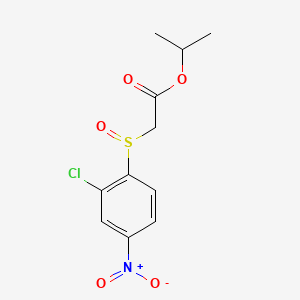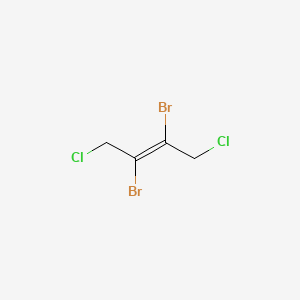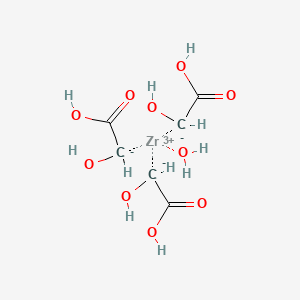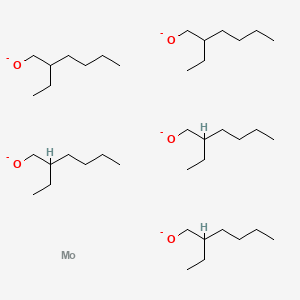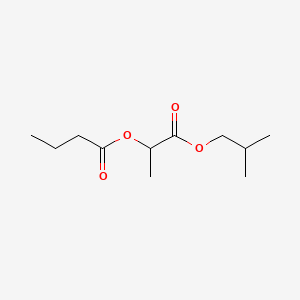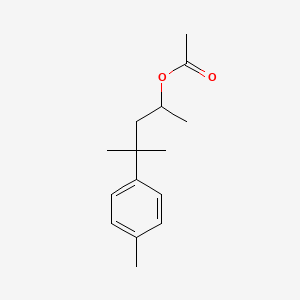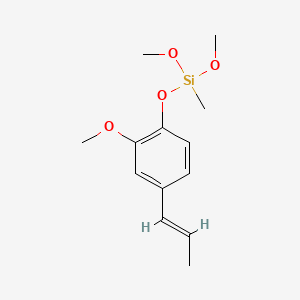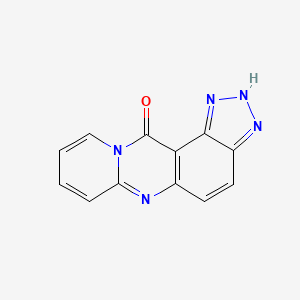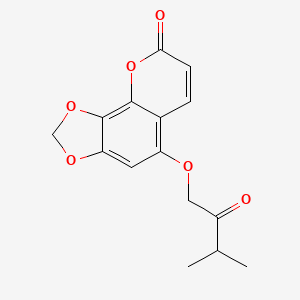
8H-1,3-Dioxolo(4,5-h)(1)benzopyran-8-one, 5-(3-methyl-2-oxobutoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sabandinone is a naturally occurring coumarin compound isolated from the plant species Pterocaulon virgatum . Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sabandinone involves the oxidative cyclization of prenylated phenolic compounds. The reaction conditions can be varied to direct the cyclization specifically to produce Sabandinone . The process typically involves the use of oxidizing agents and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of Sabandinone may involve the extraction of the compound from Pterocaulon virgatum using solvents such as chloroform. The extracted compound is then purified using chromatographic techniques to obtain Sabandinone in its pure form .
Chemical Reactions Analysis
Types of Reactions: Sabandinone undergoes various chemical reactions, including:
Oxidation: Sabandinone can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert Sabandinone into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions involving Sabandinone can lead to the formation of various substituted coumarins.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and alkylating agents are commonly used in substitution reactions.
Major Products:
Scientific Research Applications
Sabandinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and as a natural additive in cosmetic products
Mechanism of Action
The mechanism of action of Sabandinone involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Sabandinol: Another coumarin isolated from Pterocaulon virgatum, structurally similar to Sabandinone.
Isopurpurasol: A coumarin with similar biological activities.
Virgatol: Another naturally occurring coumarin from the same plant species.
Uniqueness: Sabandinone is unique due to its specific structural features and the distinct biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
33280-64-7 |
|---|---|
Molecular Formula |
C15H14O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
5-(3-methyl-2-oxobutoxy)-[1,3]dioxolo[4,5-h]chromen-8-one |
InChI |
InChI=1S/C15H14O6/c1-8(2)10(16)6-18-11-5-12-15(20-7-19-12)14-9(11)3-4-13(17)21-14/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
YVJYYBSLUKPNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)COC1=C2C=CC(=O)OC2=C3C(=C1)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



